molecular formula C24H23N5O4 B12128801 2-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

2-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B12128801
M. Wt: 445.5 g/mol
InChI Key: HXJYWPXXBCMEKT-UHFFFAOYSA-N
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Description

This compound is a pyrroloquinoxaline derivative characterized by a benzodioxolylmethyl group at the N-position and a tetrahydrofuran (THF)-containing substituent at the 1-position of the pyrrolo[2,3-b]quinoxaline core. The benzodioxole and THF substituents likely influence its pharmacokinetic properties, such as solubility and metabolic stability .

Properties

Molecular Formula

C24H23N5O4

Molecular Weight

445.5 g/mol

IUPAC Name

2-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-(oxolan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide

InChI

InChI=1S/C24H23N5O4/c25-22-20(24(30)26-11-14-7-8-18-19(10-14)33-13-32-18)21-23(29(22)12-15-4-3-9-31-15)28-17-6-2-1-5-16(17)27-21/h1-2,5-8,10,15H,3-4,9,11-13,25H2,(H,26,30)

InChI Key

HXJYWPXXBCMEKT-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CN2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCC5=CC6=C(C=C5)OCO6)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences

The compound is compared to structurally related pyrroloquinoxaline derivatives, focusing on substituent variations:

Compound Substituents Molecular Formula CAS No.
Target Compound -N-(1,3-Benzodioxol-5-ylmethyl), 1-(THF-2-ylmethyl) Pending* Not Available
2-amino-1-(1,3-benzodioxol-5-yl)-N-heptylpyrrolo[3,2-b]quinoxaline-3-carboxamide -1-(1,3-Benzodioxol-5-yl), -N-heptyl C25H27N5O3 587002-31-1
N-(1,3-benzodioxol-5-yl)-3-methyl-1-benzofuran-2-carboxamide Benzodioxolyl group linked to benzofuran-carboxamide C17H13NO4 735340-26-8

*Note: The molecular formula of the target compound is inferred to be larger than C25H27N5O3 due to the THF substituent replacing the heptyl chain.

Key Observations :

  • Substituent Effects :
    • The THF group in the target compound introduces an oxygen-rich ether ring, enhancing solubility compared to the heptyl chain (lipophilic) in the analog .
    • The benzodioxolylmethyl group (vs. benzodioxolyl in the analog) may improve steric flexibility for target binding.

Pharmacokinetic and Toxicological Comparison

Solubility and Lipophilicity
  • Target Compound : The THF substituent likely increases aqueous solubility compared to the heptyl-bearing analog, which is more lipophilic (logP ~4.5–5.5).
  • Analog (CAS 587002-31-1) : The heptyl chain may enhance membrane permeability but reduce solubility, limiting bioavailability .
Metabolic Stability
Toxicity Profile
  • Pyrroloquinoxalines are structurally related to heterocyclic amines (HCAs) like IQ (2-amino-3-methylimidazo[4,5-f]quinoline), a Group 2A carcinogen .

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